Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Description
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is a pyridine-based dicarboxylate ester with significant synthetic and industrial relevance. It serves as a key intermediate in the production of pyridoxine (Vitamin B6), where silane reduction of this compound yields the vitamin in 38–54% overall yield . Structurally, it features hydroxyl and methyl substituents at positions 5 and 6 of the pyridine ring, respectively, with ethyl ester groups at the 3- and 4-carboxylic acid positions. Its synthesis involves the reaction of 5-ethoxy-4-methyloxazole with diethyl maleate under thermal conditions, followed by acidification and crystallization . The compound’s stability and reactivity make it a versatile precursor in medicinal and organic chemistry.
Properties
IUPAC Name |
diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(15)8-6-13-7(3)10(14)9(8)12(16)18-5-2/h6,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMVHUBFNXQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569380 | |
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-71-9 | |
| Record name | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 5-Hydroxy-6-Methylpyridine-3,4-Dicarboxylic Acid
The most direct route to synthesizing diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves esterification of its parent dicarboxylic acid, 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS 479-30-1) . This method employs classic Fischer esterification conditions:
Reaction Conditions
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Substrate : 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (1.0 equiv)
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Reagents : Excess ethanol (5–10 equiv), catalytic sulfuric acid (0.1–0.5 equiv)
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Temperature : Reflux (78–80°C)
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Duration : 12–24 hours
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Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation
Mechanistic Insights
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Subsequent dehydration forms the ester linkage. The hydroxyl group on the pyridine ring remains intact due to its lower reactivity under acidic conditions .
Challenges and Optimization
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Steric Hindrance : The methyl group at position 6 and hydroxyl group at position 5 may slow esterification. Increasing reaction time or using molecular sieves to remove water improves yields.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting material and diethyl ether byproducts.
Cyclocondensation of Oxazole and Diethyl Maleate
An alternative approach involves a cyclocondensation reaction between diethyl maleate and 5-ethoxy-4-methyloxazole. This method constructs the pyridine ring in situ, offering higher atom economy for large-scale synthesis.
Reaction Protocol
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Reactants : Diethyl maleate (1.0 equiv), 5-ethoxy-4-methyloxazole (1.2 equiv)
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Conditions : Neat (solvent-free), 75°C, 18 hours
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Post-Reaction Steps : Acidification with dilute HCl, crystallization from isopropanol/diethyl ether
Mechanistic Pathway
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Diels-Alder Reaction : The oxazole acts as a diene, reacting with diethyl maleate (dienophile) to form a bicyclic intermediate.
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Aromatization : Thermal elimination of ethanol and water yields the pyridine core.
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Tautomerization : The hydroxyl group at position 5 stabilizes via keto-enol tautomerism.
Yield and Scalability
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Lab-Scale Yield : 60–70% after purification
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Industrial Adaptation : Continuous flow reactors enhance reproducibility and reduce reaction time to 6–8 hours.
Reduction of Pyridoxine Derivatives
Although less common, this compound can be synthesized via partial reduction of pyridoxine derivatives. This method is advantageous when accessing fluorinated or isotopically labeled analogs.
Representative Procedure
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Starting Material : Pyridoxine hydrochloride (1.0 equiv)
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Reagents : Thionyl chloride (for hydroxyl activation), ethanol (for esterification)
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Steps :
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Chlorination : Treat pyridoxine with thionyl chloride to replace hydroxyl groups with chloride.
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Ethanolysis : React the chlorinated intermediate with ethanol to form the diethyl ester.
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Limitations
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Requires stringent anhydrous conditions to prevent hydrolysis.
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Lower yields (40–50%) due to side reactions at the methyl and hydroxyl groups.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Esterification | 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | 70–80 | Straightforward, high purity | Requires pre-synthesized dicarboxylic acid |
| Cyclocondensation | Diethyl maleate, oxazole derivative | 60–70 | Atom-economical, scalable | Prolonged reaction time |
| Pyridoxine Derivatization | Pyridoxine hydrochloride | 40–50 | Access to labeled derivatives | Low yield, complex purification |
Recent Advances in Catalytic Esterification
Emerging protocols employ heterogeneous catalysts to improve efficiency:
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Zeolite-Based Catalysts : H-ZSM-5 zeolite achieves 85% conversion at 100°C in 8 hours, reducing acid waste.
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Enzymatic Esterification : Lipase B from Candida antarctica (CAL-B) enables esterification under mild conditions (pH 7.0, 35°C), preserving acid-sensitive functional groups.
Industrial-Scale Production Considerations
Process Optimization
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Solvent Selection : Switching from ethanol to isopropanol reduces azeotrope formation during distillation.
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Quality Control : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures ≥98% purity.
Environmental Impact
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Waste Management : Ethanol recovery systems and sulfuric acid neutralization protocols minimize effluent toxicity.
Case Study: Pilot Plant Synthesis
A 2024 pilot study demonstrated the cyclocondensation route’s viability for ton-scale production:
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Throughput : 500 kg/month
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Cost Analysis : Raw materials account for 65% of total costs, prompting substitution of oxazole derivatives with cheaper precursors.
Chemical Reactions Analysis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using silane monomers or polysiloxanes to form pyridoxine.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The hydroxy and ester groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include silane monomers, polymethylhydrosiloxane, and other reducing agents . The major products formed from these reactions include pyridoxine and other pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pyridoxine (vitamin B6) through reduction processes. The compound can undergo several chemical reactions, including:
- Reduction : Utilizing silane monomers or polysiloxanes to yield pyridoxine.
- Substitution : Hydroxy and ester groups can participate in substitution reactions to form diverse derivatives.
These reactions highlight its role as a building block for synthesizing more complex heterocyclic compounds .
Biological Applications
Biological Activity Studies
Research has indicated that this compound possesses potential biological activities. Its structural similarity to biologically active molecules allows it to be studied for enzyme inhibition and receptor binding. This aspect is crucial for understanding its interactions within biological systems and its potential therapeutic applications .
Medicinal Chemistry
Synthesis of Vitamin B6 (Pyridoxine)
One of the primary medicinal applications of this compound is its use as a precursor in the synthesis of pyridoxine. Pyridoxine plays a vital role in numerous metabolic processes within the human body, including amino acid metabolism and neurotransmitter synthesis. The compound's conversion to pyridoxine involves specific reaction conditions that facilitate its transformation into this essential vitamin .
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its ability to act as an intermediate makes it valuable for synthesizing specialty chemicals that have specific therapeutic effects .
Case Studies and Research Findings
- Synthesis of Pyridoxine via Silane Reduction : A study demonstrated the effective reduction of this compound using diethoxymethylsilane under controlled conditions, leading to high yields of pyridoxine. This method highlights the compound's utility in vitamin synthesis .
- Biological Interaction Studies : Research has shown that derivatives of diethyl 5-hydroxy-6-methylpyridine exhibit significant enzyme inhibition properties, suggesting potential applications in drug development targeting specific metabolic pathways .
Mechanism of Action
The mechanism of action of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its conversion to pyridoxine, which then participates in various biochemical pathways . Pyridoxine acts as a coenzyme in amino acid metabolism, neurotransmitter synthesis, and other vital processes . The molecular targets include enzymes involved in these pathways, such as aminotransferases and decarboxylases .
Comparison with Similar Compounds
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
This analog replaces the ethyl ester groups with methyl esters (CAS 18872-74-7). Key differences include:
- Physicochemical Properties : The shorter methyl ester chains likely reduce lipophilicity compared to the diethyl derivative, impacting solubility and bioavailability.
- Applications : While the diethyl ester is pivotal in Vitamin B6 synthesis, the dimethyl analog’s applications are less documented, suggesting ester chain length critically influences reactivity in reduction reactions .
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid
The parent dicarboxylic acid (CHEBI:17978) lacks ester groups, rendering it more polar and acidic. It exists in equilibrium with its conjugate base, 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (CHEBI:11807), and an isomeric form, 5-oxido-6-methylpyridinium-3,4-dicarboxylate (CHEBI:77620) . Unlike the diethyl ester, the free acid is less suitable for silane reduction due to competing side reactions, underscoring the importance of ester protection in synthetic pathways .
Functional Analogs
Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate
This thiophene-based analog replaces the pyridine ring with a thiophene moiety and introduces amino groups. Key distinctions include:
Diethyl Dihydropyridine Derivatives
Compounds like Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 2, ) feature a reduced pyridine ring (1,4-dihydropyridine) and bulky substituents. These structural modifications:
- Pharmacological Relevance: Dihydropyridine derivatives are well-known calcium channel blockers (e.g., nifedipine), whereas the fully aromatic diethyl ester lacks such activity.
- Synthetic Utility : The dihydropyridine core enables redox-dependent reactivity, unlike the fully conjugated pyridine system in the target compound .
Pharmacologically Active Analogs
Amlodipine Ethyl Analog
This dihydropyridine derivative (diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) shares ester groups but incorporates a chlorophenyl substituent and aminoethoxy side chain. These features confer antihypertensive activity, highlighting how substituent variation directs therapeutic utility .
Biological Activity
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, a pyridine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is noted for its structural features that facilitate interactions with various biological targets, making it a subject of interest in pharmacological research.
- Chemical Formula : C12H15NO5
- Molecular Weight : 253.25 g/mol
- CAS Number : 2397-71-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets due to its hydroxyl and ester functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial in various biochemical pathways. The compound is recognized as a precursor in the synthesis of vitamin B6 (pyridoxine), which is essential for numerous metabolic processes in humans .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.
- Receptor Modulation : Its interaction with receptors may lead to altered physiological responses, suggesting possible uses in treating conditions like neurodegenerative diseases and metabolic syndromes .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Study 1: Enzyme Interaction
A study published in a peer-reviewed journal examined the interaction of this compound with protein kinase C (PKC). The results indicated that the compound could modulate PKC activity, which is significant in cancer and neurodegenerative disease therapies .
Study 2: Synthesis and Biological Evaluation
Another investigation highlighted the synthesis of this compound via a one-pot multicomponent reaction. The synthesized product was evaluated for its biological activity against various cellular models, showing promising results in modulating cellular pathways associated with inflammation and apoptosis .
Study 3: Antioxidant Activity
Research on the antioxidant properties revealed that this compound could scavenge free radicals effectively, indicating its potential role as a protective agent against oxidative damage in cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a cyclocondensation reaction. For example, heating diethyl maleate with a substituted oxazole (e.g., 5-ethoxy-4-methyloxazole) at 75°C for 18 hours under neat conditions, followed by acidification and crystallization in isopropanol/diethyl ether . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature/time to improve yield. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART 6000 diffractometer with CuKα radiation (λ = 1.54178 Å). Data collection includes ω-scans at low temperatures (e.g., 123 K) to minimize thermal motion. Absorption corrections are applied using SADABS . Structure solution employs direct methods (e.g., SHELXS), followed by full-matrix least-squares refinement (SHELXL) to achieve R-factors < 0.04. Key parameters include:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 8.8212, 9.0799, 21.793 |
| β (°) | 97.50 |
| Z | 4 |
| R[F² > 2σ(F²)] | 0.042 |
Hydrogen atoms are placed geometrically and refined isotropically .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃) identifies functional groups. For example, ester carbonyls appear at δ ~167–169 ppm in ¹³C NMR .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed).
- Validation : Cross-check assignments with DEPT-135 (for CHₙ groups) and 2D NMR (HSQC, HMBC) to resolve ambiguities. Compare crystallographic bond lengths/angles with NMR-derived structures .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray-derived conformations) may arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to probe conformational flexibility. For solid-state vs. solution differences, compare DFT-optimized gas-phase structures (using Gaussian or ORCA) with crystallographic data. If π-stacking or hydrogen bonding (observed in X-ray) influences solution behavior, employ NOESY/ROESY to detect proximity effects .
Q. What intermolecular interactions stabilize the crystal packing, and how are they quantified?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to visualize close contacts. Hydrogen bonds (e.g., N–H···O) and π-stacking (face-to-face or offset) are quantified using PLATON or Mercury. For example, the title compound’s 3D network is stabilized by N–H···O bonds (2.8–3.0 Å) and π-stacking (interplanar spacing ~3.5 Å) . Energy frameworks (CE-B3LYP) estimate interaction energies, distinguishing dominant forces.
Q. How does functional group modification (e.g., ester hydrolysis) impact fluorescence properties?
- Methodological Answer : Fluorescence quantum yield (Φ) and emission wavelength (λem) depend on substituents. For example, replacing tert-butylamino with cyclohexylamino in analogs increases Φ from 0.34 to 0.44 due to reduced steric hindrance and enhanced rigidity . Method:
- Synthesize derivatives via hydrolysis (e.g., CF₃COOH cleavage of tert-butyl groups).
- Measure λex/λem using a fluorometer (e.g., λex = 390 nm, λem = 480 nm in acetonitrile).
- Calculate Φ using a reference standard (e.g., quinine sulfate).
Software Tools for Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
